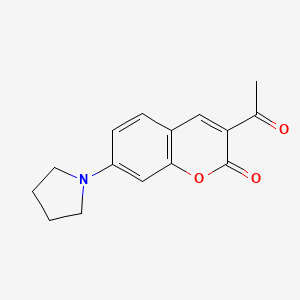
3-Acetyl-7-(pyrrolidin-1-yl)-2H-1-benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-7-(pyrrolidin-1-yl)-2H-1-benzopyran-2-one is a synthetic organic compound belonging to the class of benzopyran derivatives. This compound is characterized by the presence of an acetyl group at the 3-position, a pyrrolidinyl group at the 7-position, and a benzopyran core structure. Benzopyran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-7-(pyrrolidin-1-yl)-2H-1-benzopyran-2-one typically involves the following steps:
Formation of the Benzopyran Core: The benzopyran core can be synthesized through a cyclization reaction of appropriate precursors, such as salicylaldehyde and an α,β-unsaturated carbonyl compound.
Introduction of the Acetyl Group: The acetyl group can be introduced at the 3-position through an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine.
Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced at the 7-position through a nucleophilic substitution reaction using pyrrolidine and a suitable leaving group, such as a halogen.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-7-(pyrrolidin-1-yl)-2H-1-benzopyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The pyrrolidinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted benzopyran derivatives with different functional groups.
Scientific Research Applications
3-Acetyl-7-(pyrrolidin-1-yl)-2H-1-benzopyran-2-one has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigation of its biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Potential therapeutic applications, including drug development for various diseases.
Industry: Use in the development of new materials, such as dyes and polymers, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Acetyl-7-(pyrrolidin-1-yl)-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibition or activation of specific enzymes involved in biological processes.
Interaction with Receptors: Modulation of receptor activity, leading to changes in cellular signaling pathways.
Induction of Apoptosis: Triggering programmed cell death in cancer cells through various pathways.
Comparison with Similar Compounds
Similar Compounds
3-Acetyl-7-(morpholin-1-yl)-2H-1-benzopyran-2-one: Similar structure with a morpholinyl group instead of a pyrrolidinyl group.
3-Acetyl-7-(piperidin-1-yl)-2H-1-benzopyran-2-one: Similar structure with a piperidinyl group instead of a pyrrolidinyl group.
3-Acetyl-7-(azetidin-1-yl)-2H-1-benzopyran-2-one: Similar structure with an azetidinyl group instead of a pyrrolidinyl group.
Uniqueness
3-Acetyl-7-(pyrrolidin-1-yl)-2H-1-benzopyran-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyrrolidinyl group at the 7-position may enhance its biological activity and selectivity compared to other similar compounds.
Properties
CAS No. |
74696-97-2 |
|---|---|
Molecular Formula |
C15H15NO3 |
Molecular Weight |
257.28 g/mol |
IUPAC Name |
3-acetyl-7-pyrrolidin-1-ylchromen-2-one |
InChI |
InChI=1S/C15H15NO3/c1-10(17)13-8-11-4-5-12(16-6-2-3-7-16)9-14(11)19-15(13)18/h4-5,8-9H,2-3,6-7H2,1H3 |
InChI Key |
RSDZNKNPCAGVRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C(C=C2)N3CCCC3)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


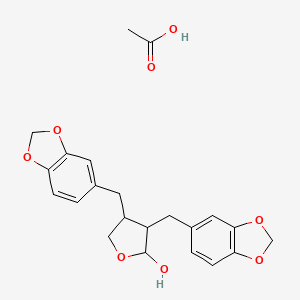
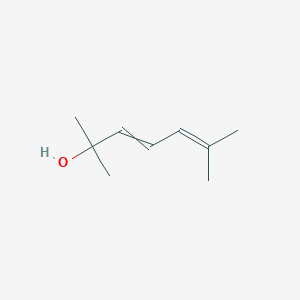
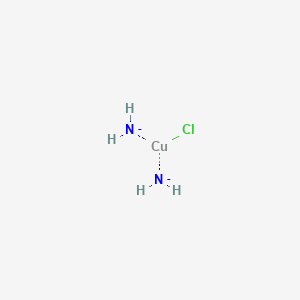
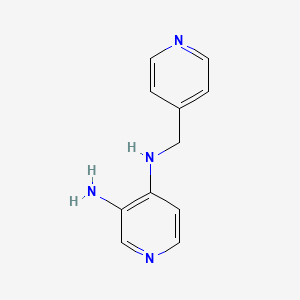
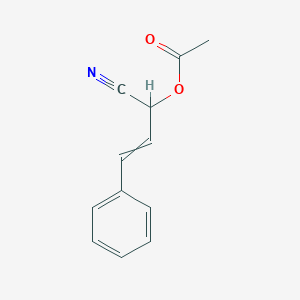
![7,8,10-Trimethyl-3-undecylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14445688.png)
![3-[4-(Chloromethyl)phenyl]propan-1-ol](/img/structure/B14445695.png)
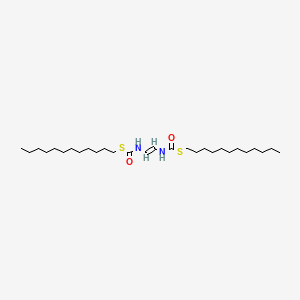

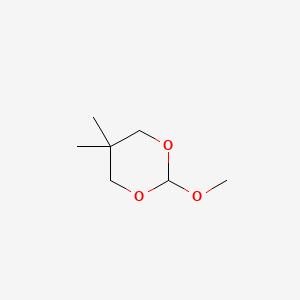
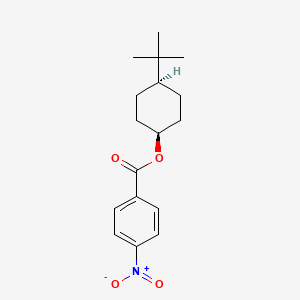

![3-(2-Methylbutoxy)-6-[(4-octylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14445746.png)
![Butyl 2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanoate](/img/structure/B14445747.png)
